Cas no 61687-26-1 (7-Chloro-2-phenylquinoline)
7-Chloro-2-phenylquinoline Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-2-phenylquinoline
- 2-Phenyl-7-chloroquinoline
- 7-Chlor-2-phenylchinolin
- 7-chloranyl-2-phenyl-quinoline
- 7-CHLORO-2-PHENYL-QUINOLINE
- ACT10277
- SureCN400057
- ZLD0587
- AKOS016009547
- FIRUCWQMUVQZAX-UHFFFAOYSA-N
- AC-26965
- DA-18156
- SB68718
- DTXSID50487488
- 61687-26-1
- SCHEMBL400057
-
- MDL: MFCD18072758
- Inchi: 1S/C15H10ClN/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H
- InChI Key: FIRUCWQMUVQZAX-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=CC=C(C3C=CC=CC=3)N=C2C=1
Computed Properties
- Exact Mass: 239.0503
- Monoisotopic Mass: 239.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.235±0.06 g/cm3 (20 ºC 760 Torr)
- Melting Point: 105-106 ºC (ethyl ether )
- Solubility: Insuluble (6.5E-3 g/L) (25 ºC)
- PSA: 12.89
7-Chloro-2-phenylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006252-1g |
7-Chloro-2-phenylquinoline |
61687-26-1 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM145074-5g |
7-Chloro-2-phenylquinoline |
61687-26-1 | 95% | 5g |
$593 | 2021-08-05 | |
| Chemenu | CM145074-1g |
7-Chloro-2-phenylquinoline |
61687-26-1 | 95%+ | 1g |
$178 | 2025-08-06 | |
| Crysdot LLC | CD11091630-5g |
7-Chloro-2-phenylquinoline |
61687-26-1 | 95+% | 5g |
$628 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1661426-1g |
7-Chloro-2-phenylquinoline |
61687-26-1 | 98% | 1g |
¥1680.00 | 2025-08-06 | |
| Ambeed | A695086-5g |
7-Chloro-2-phenylquinoline |
61687-26-1 | 95+% | 5g |
$541.0 | 2025-04-18 | |
| eNovation Chemicals LLC | D541628-5g |
7-Chloro-2-phenyl-quinoline |
61687-26-1 | 97% | 5g |
$1900 | 2023-09-01 | |
| eNovation Chemicals LLC | D541628-25g |
7-Chloro-2-phenyl-quinoline |
61687-26-1 | 97% | 25g |
$4000 | 2023-09-01 | |
| ChemShuttle | 142188-1g |
7-chloro-2-phenylquinoline |
61687-26-1 | 95% | 1g |
$4800.00 | 2025-08-06 |
7-Chloro-2-phenylquinoline Suppliers
7-Chloro-2-phenylquinoline Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 7-Chloro-2-phenylquinoline
Research Brief on 7-Chloro-2-phenylquinoline (CAS: 61687-26-1): Recent Advances and Applications
7-Chloro-2-phenylquinoline (CAS: 61687-26-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory therapies. This research brief synthesizes the latest findings on the compound, highlighting its molecular mechanisms, synthetic pathways, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the anticancer properties of 7-Chloro-2-phenylquinoline derivatives. The research team synthesized a series of analogs and evaluated their efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The results demonstrated that certain derivatives exhibited potent inhibitory activity against topoisomerase II, a key enzyme involved in DNA replication and cell proliferation. Notably, one analog showed an IC50 value of 1.2 µM in MCF-7 cells, suggesting its potential as a lead compound for further development.
In addition to its anticancer potential, 7-Chloro-2-phenylquinoline has been explored for its antimicrobial properties. A recent preprint on bioRxiv detailed its activity against methicillin-resistant Staphylococcus aureus (MRSA). The study employed molecular docking simulations to identify the compound's binding affinity for bacterial efflux pump proteins, which are often implicated in antibiotic resistance. Experimental validation confirmed that 7-Chloro-2-phenylquinoline disrupted bacterial membrane integrity at concentrations as low as 8 µg/mL, making it a promising candidate for combating multidrug-resistant infections.
The synthetic accessibility of 7-Chloro-2-phenylquinoline has also been a focus of recent research. A 2024 paper in Organic Letters described a novel one-pot synthesis method using palladium-catalyzed C-H activation, which improved yield (82%) and reduced reaction time compared to traditional Friedländer condensation approaches. This advancement is expected to facilitate large-scale production and further pharmacological studies of the compound and its derivatives.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 7-Chloro-2-phenylquinoline-based therapeutics. A comparative metabolomics study highlighted rapid hepatic clearance of the parent compound in murine models, prompting ongoing structure-activity relationship (SAR) studies to enhance metabolic stability. Researchers are particularly focused on modifying the quinoline core and phenyl substituents to improve oral bioavailability while maintaining target engagement.
In conclusion, 7-Chloro-2-phenylquinoline (61687-26-1) represents a multifaceted scaffold with significant potential in drug discovery. Recent studies have elucidated its mechanisms of action across multiple therapeutic areas while advancing synthetic methodologies. Future research directions include clinical translation of lead compounds and exploration of combination therapies to address complex diseases. The compound's versatility continues to make it a valuable subject for interdisciplinary research in chemical biology and pharmaceutical sciences.
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